Cefonicid sodium

Vue d'ensemble

Description

Le céfonicid sodique est un antibiotique céphalosporine de deuxième génération. Il est administré par voie intraveineuse ou intramusculaire et est utilisé pour traiter les infections bactériennes telles que les infections des voies urinaires, les infections des voies respiratoires inférieures et les infections des tissus mous et des os . Son action bactéricide résulte de l'inhibition de la synthèse de la paroi cellulaire des bactéries .

Applications De Recherche Scientifique

Cefonicid sodium is widely used in scientific research due to its antibacterial properties. It is employed in the treatment of bacterial infections caused by susceptible microorganisms . In the pharmaceutical industry, it is a key intermediate in the production of active pharmaceutical ingredients . Its applications extend to chemistry, biology, and medicine, where it is used to study bacterial cell wall synthesis and the effects of beta-lactam antibiotics .

Mécanisme D'action

Target of Action

Cefonicid Sodium, like other beta-lactam antibiotics, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which serves as a protective barrier for the bacteria .

Mode of Action

This compound exerts its bactericidal action by binding to the PBPs and inhibiting the third and last stage of bacterial cell wall synthesis . This disruption in the cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the bacterial cell wall synthesis pathway. By inhibiting the PBPs, this compound prevents the formation of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and ultimately, the death of the bacteria .

Pharmacokinetics

This compound is administered intravenously or intramuscularly . The half-life of this compound is approximately 4.5 hours .

Result of Action

The primary result of this compound’s action is the lysis of bacterial cells due to the inhibition of cell wall synthesis . This leads to the effective treatment of bacterial infections caused by susceptible microorganisms, including urinary tract infections, lower respiratory tract infections, and soft tissue and bone infections .

Analyse Biochimique

Biochemical Properties

Cefonicid sodium, like the penicillins, is a beta-lactam antibiotic . By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Cellular Effects

This compound’s bactericidal action results from the inhibition of cell wall synthesis . This action disrupts the bacterial cell wall, leading to cell lysis and death . The compound’s effects on various types of cells and cellular processes are primarily related to its antibacterial activity .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis . The subsequent cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Metabolic Pathways

This compound is not metabolized . Therefore, it does not directly interact with enzymes or cofactors in metabolic pathways. It may indirectly affect metabolic flux or metabolite levels by killing bacteria and thereby altering the microbial composition of the environment.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le céfonicid sodique est synthétisé par déplacement nucléophile du groupe 3-acétoxy par un thiol tétrazole substitué de manière appropriée . L'intermédiaire clé dans sa préparation est le sel monosodique du 7-amino-3-[sulfométhyl-1-H-tétrazol-5-yl-thiométhyl]-3-céphème-4-carboxylate . Les étapes de synthèse sont réalisées à température ambiante, du déplacement du groupe acétoxy par le trifluorure de bore à la cristallisation sans traitement au charbon .

Méthodes de production industrielle : La production industrielle du céfonicid sodique implique un protocole évolutif, rentable et économe en énergie. Cette méthode optimise les paramètres du procédé et évalue l'impact à l'échelle industrielle afin de préparer le terrain pour la fabrication commerciale .

Analyse Des Réactions Chimiques

Types de réactions : Le céfonicid sodique subit diverses réactions chimiques, notamment la substitution nucléophile, où le groupe acétoxy est remplacé par un thiol tétrazole .

Réactifs et conditions courantes : La synthèse implique des réactifs tels que le trifluorure de bore et des conditions qui maintiennent la température ambiante tout au long du processus .

Produits principaux : Le produit principal formé par ces réactions est le sel monosodique du 7-amino-3-[sulfométhyl-1-H-tétrazol-5-yl-thiométhyl]-3-céphème-4-carboxylate .

4. Applications de la recherche scientifique

Le céfonicid sodique est largement utilisé dans la recherche scientifique en raison de ses propriétés antibactériennes. Il est utilisé dans le traitement des infections bactériennes causées par des micro-organismes sensibles . Dans l'industrie pharmaceutique, il est un intermédiaire clé dans la production de principes pharmaceutiques actifs . Ses applications s'étendent à la chimie, à la biologie et à la médecine, où il est utilisé pour étudier la synthèse de la paroi cellulaire bactérienne et les effets des antibiotiques bêta-lactames .

5. Mécanisme d'action

Le céfonicid sodique, comme les pénicillines, est un antibiotique bêta-lactame. Il se lie à des protéines de liaison à la pénicilline spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, inhibant la troisième et dernière étape de la synthèse de la paroi cellulaire bactérienne . Cette inhibition conduit à une lyse cellulaire médiée par des enzymes autolytiques de la paroi cellulaire bactérienne telles que les autolysines .

Composés similaires:

- Céfamandole

- Céfazaflur

Comparaison : Le céfonicid sodique est unique en raison de sa liaison spécifique aux protéines de liaison à la pénicilline et de son efficacité dans le traitement d'un large éventail d'infections bactériennes . Comparé au céfamandole et au céfazaflur, le céfonicid sodique a un spectre d'activité plus large et une demi-vie plus longue, ce qui le rend plus efficace en milieu clinique .

Comparaison Avec Des Composés Similaires

- Cefamandole

- Cefazaflur

Comparison: Cefonicid sodium is unique due to its specific binding to penicillin-binding proteins and its effectiveness in treating a wide range of bacterial infections . Compared to cefamandole and cefazaflur, this compound has a broader spectrum of activity and a longer half-life, making it more effective in clinical settings .

Propriétés

Numéro CAS |

61270-78-8 |

|---|---|

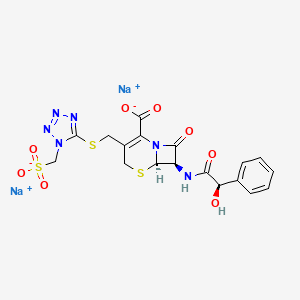

Formule moléculaire |

C18H18N6NaO8S3 |

Poids moléculaire |

565.6 g/mol |

Nom IUPAC |

disodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C18H18N6O8S3.Na/c25-13(9-4-2-1-3-5-9)14(26)19-11-15(27)24-12(17(28)29)10(6-33-16(11)24)7-34-18-20-21-22-23(18)8-35(30,31)32;/h1-5,11,13,16,25H,6-8H2,(H,19,26)(H,28,29)(H,30,31,32);/t11-,13-,16-;/m1./s1 |

Clé InChI |

QAMMNPDIHIXGBF-CFOLLTDRSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)[O-])CSC4=NN=NN4CS(=O)(=O)[O-].[Na+].[Na+] |

SMILES isomérique |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |

SMILES canonique |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)O)C(=O)O)CSC4=NN=NN4CS(=O)(=O)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

61270-78-8 |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

61270-58-4 (Parent) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cefonicid Cefonicid Disodium Salt Cefonicid Monosodium Cefonicid Monosodium Salt Cefonicid, Sodium Monocid SK and F 75073 SK and F-75073 SK and F75073 SKF 75073 2 SKF-75073-2 SKF750732 Sodium Cefonicid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefonicid sodium exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, ] It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of peptidoglycan cross-linking. This inhibition weakens the bacterial cell wall, leading to cell lysis and death. []

Q2: Does this compound interact with human proteins?

A2: Yes, research has shown that this compound interacts with human serum proteins, particularly albumin and transferrin. [, , , ] These interactions have been studied using various spectroscopic techniques, including fluorescence quenching and circular dichroism. [, , ] While the exact clinical implications of these interactions are not fully understood, they could potentially influence the drug's pharmacokinetics and distribution in the body.

Q3: Does this compound interact with digestive enzymes?

A3: Studies have investigated the interaction of this compound with pepsin, a digestive enzyme found in the stomach. [] Results indicate that this compound binds to pepsin, potentially affecting its activity and suggesting that oral administration of this compound may not be optimal. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C18H16N6O7S3Na2, and its molecular weight is 562.5 g/mol. [, ]

Q5: What spectroscopic methods have been used to characterize this compound?

A5: Various spectroscopic methods have been employed to characterize this compound, including:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used to determine the purity of this compound and to identify and quantify its related substances. [, , ]

- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method helps to study the structural changes in proteins upon binding with this compound. []

- Fluorescence Spectroscopy: This sensitive technique is used to investigate the interaction of this compound with proteins like albumin, transferrin, and lysozyme. [, , , , ]

- Circular Dichroism (CD) Spectroscopy: This method provides information about the secondary structure of proteins and how it is affected by interaction with this compound. [, ]

Q6: Is this compound compatible with commonly used infusion solutions?

A6: Yes, this compound has demonstrated compatibility with several infusion solutions, including glucose, sodium chloride, and combinations thereof. Studies have confirmed its stability in these solutions for clinically relevant time periods. [, , , , ]

Q7: How stable is this compound in different storage conditions?

A7: this compound exhibits good stability under various storage conditions. Studies have shown that reconstituted this compound vials are stable for at least 24 hours at room temperature and up to 72 hours under refrigeration (5°C). [] Furthermore, frozen reconstituted vials can maintain stability for extended periods, up to eight weeks. []

Q8: How are this compound and its impurities analyzed?

A8: High-Performance Liquid Chromatography (HPLC) is the primary method used for analyzing this compound and its related substances. This method allows for the separation and quantification of the drug and its impurities. [, ]

Q9: What other analytical techniques have been used to study this compound?

A9: In addition to HPLC, other techniques used include:* Two-dimensional Liquid Chromatography coupled with Mass Spectrometry (2D-LC/MS): This method is particularly useful for separating and characterizing unknown impurities in this compound samples. [] * Headspace Gas Chromatography (HS-GC): This technique is specifically employed to determine the residual solvents present in this compound. []

Q10: Are there any ongoing studies on improving this compound delivery to specific targets?

A10: While the provided research papers don't explicitly detail targeted drug delivery strategies for this compound, one study explores using chitosan nanoparticles to enhance its antibacterial effect. [] Chitosan nanoparticles are known for their ability to improve drug delivery and could potentially be investigated further for targeted delivery of this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.